(4-FLUOROPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE
Description
(4-Fluorophenyl)[4-(2-furylmethyl)piperazino]methanone is a piperazine-based methanone derivative characterized by a 4-fluorophenyl group attached to the carbonyl carbon and a 2-furylmethyl substituent on the piperazine ring.
Properties
IUPAC Name |
(4-fluorophenyl)-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c17-14-5-3-13(4-6-14)16(20)19-9-7-18(8-10-19)12-15-2-1-11-21-15/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMVVZIWAAKGTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-FLUOROPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzoyl chloride with 4-(2-furylmethyl)piperazine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-FLUOROPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the compound can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group can yield furylcarboxylic acid, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
Chemistry
In chemistry, (4-FLUOROPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancers.
Medicine
In medicine, this compound is investigated for its therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory and anti-cancer activities, making it a promising candidate for further clinical research.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (4-FLUOROPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, leading to its anti-inflammatory effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The target compound’s structural uniqueness lies in the 2-furylmethyl-piperazine moiety and 4-fluorophenyl-methanone group. Below is a comparison with similar compounds:
Table 1: Structural and Physical Properties of Selected Analogs
| Compound Name | Molecular Formula | Molecular Weight | Substituents | Yield (%) | Melting Point (°C) | Source |
|---|---|---|---|---|---|---|
| Target Compound | C₁₇H₁₈FN₃O₂ | 331.35 | 4-Fluorophenyl, 2-furylmethyl | N/A | N/A | N/A |
| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone | C₁₆H₁₆N₄O₃ | 312.33 | 4-Aminophenyl, furan-2-yl | N/A | N/A | |
| (4-(4-Hydroxyphenyl)piperazin-1-yl)(3-bromophenyl)methanone (12) | C₁₇H₁₆BrN₂O₂ | 375.22 | 4-Hydroxyphenyl, 3-bromo | 83 | 153–154 | |
| {4-[(2-Fluorophenyl)methyl]piperazin-1-yl}(pyridin-3-yl)methanone | C₁₇H₁₈FN₃O | 299.14 | 2-Fluorobenzyl, pyridin-3-yl | N/A | N/A |
Key Observations :
- Substituent Effects : The 2-furylmethyl group in the target compound introduces an oxygen-containing heterocycle, likely enhancing solubility compared to purely aromatic substituents (e.g., bromophenyl in compound 12). However, it may reduce crystallinity, leading to lower melting points relative to brominated analogs (e.g., compound 12 melts at 153–154°C) .
Characterization Techniques:
- Spectroscopy : ¹H NMR would show signals for fluorophenyl aromatic protons (~7.0–7.5 ppm), furan protons (~6.2–7.4 ppm), and piperazine methylenes (~2.5–3.5 ppm). ¹⁹F NMR would confirm the fluorophenyl group (-115 to -120 ppm) .
- Mass Spectrometry : ESI-MS would display a molecular ion peak at m/z 331.35 (M+H⁺) for the target compound, consistent with analogs in .
Biological Activity
(4-Fluorophenyl)[4-(2-furylmethyl)piperazino]methanone is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies while providing a comprehensive overview of its pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C20H21FN2O
- SMILES Notation : Fc1ccc(cc1)C(N2CCNCC2)c3ccc(F)cc3
This structure incorporates a fluorophenyl group and a piperazine moiety, which are known to influence biological activity.
Antioxidant Properties
Research indicates that derivatives of piperazine, including those similar to this compound, exhibit significant antioxidant activity. A study demonstrated that certain phenolic compounds inhibited the enzyme tyrosinase, which is involved in melanin biosynthesis. This inhibition not only suggests potential applications in skin-related therapies but also highlights the antioxidant capabilities of these compounds .
Cytotoxicity and Cell Viability
In vitro evaluations have shown that some piperazine derivatives possess low cytotoxicity while maintaining effective biological activity. For instance, compounds similar to this compound exhibited no cytotoxic effects at concentrations up to 10 μM, suggesting a favorable safety profile for further development .
Inhibitory Effects on Tyrosinase
A comparative study assessed the inhibitory effects of various piperazine derivatives against tyrosinase from Agaricus bisporus. The most promising compounds demonstrated IC50 values significantly lower than standard inhibitors such as kojic acid. This indicates that this compound could be a potent inhibitor of this enzyme, thereby potentially serving therapeutic roles in conditions related to hyperpigmentation .
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| Kojic Acid | 12.5 | Standard inhibitor |
| Compound A | 3.8 | Active inhibitor |
| (4-Fluorophenyl) Derivative | 5.0 | Promising activity against tyrosinase |
Case Studies
- Skin Disorders : A study focused on the application of piperazine derivatives in treating skin disorders linked to excessive melanin production. The findings suggested that these compounds could effectively reduce pigmentation without significant side effects.
- Neuropharmacological Effects : Additional research has indicated that piperazine derivatives may interact with various neurotransmitter systems, suggesting potential applications in treating neurological disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
